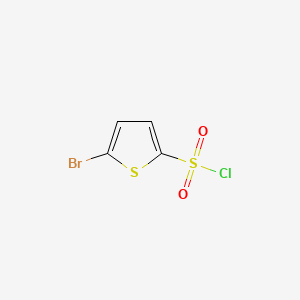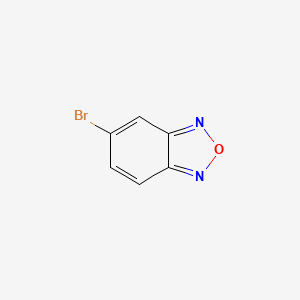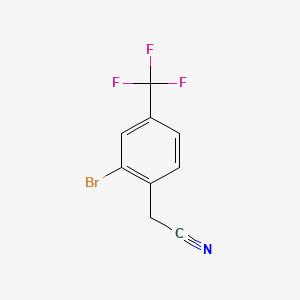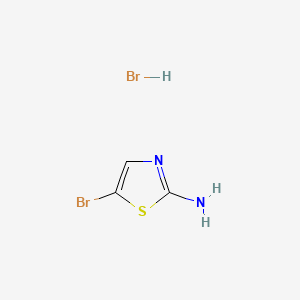
5-Bromothiophene-2-sulfonyl chloride
Descripción general
Descripción
5-Bromothiophene-2-sulfonyl chloride (5-BT-2-SC) is an organosulfur compound that was first synthesized in the late 1950s. It is an important intermediate for the synthesis of various organic compounds and pharmaceuticals. 5-BT-2-SC has also been used in a variety of scientific research applications, including in vivo and in vitro studies.
Aplicaciones Científicas De Investigación
Application in Chemical Synthesis
5-Bromothiophene-2-sulfonyl chloride plays a significant role in chemical synthesis. It is utilized in sulfochlorination reactions, particularly with 2,5-dichlorothiophene and 2,5-dibromothiophene, to form stable thiophenesulfonamides. These sulfonamides are valuable intermediates in synthesizing various chemical compounds. The structures and compositions of these products are extensively studied using methods like GC-MS and NMR spectroscopy (Rozentsveig et al., 2007).
Role in Electrosynthesis
In electrosynthesis, this compound demonstrates utility in nickel-catalyzed electrochemical coupling reactions. It is effectively coupled with various alkyl and alkenyl halides, highlighting its versatility in synthetic organic chemistry (Durandetti et al., 1997).
Antibacterial and Antiviral Applications
There is evidence of its use in synthesizing compounds with antibacterial and antiviral activities. For instance, derivatives of this compound have been synthesized and demonstrated potential as urease inhibitors, antibacterial agents, and compounds with hemolytic activity (Noreen et al., 2017). Similarly, derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown antiviral activity (Chen et al., 2010).
Pharmaceutical Research
Its derivatives are explored in pharmaceutical research for potential therapeutic applications. For example, compounds synthesized from this compound have been evaluated as drug candidates for Alzheimer’s disease due to their enzyme inhibition activity against acetylcholinesterase (AChE) (Rehman et al., 2018).
Polymer Science
In the field of polymer science, this compound is significant in the synthesis of high molecular weight polydodecylthiophene. It demonstrates strong effects in the controlled polymerization process, particularly in the presence of LiCl (Lamps et al., 2011).
Safety and Hazards
5-Bromothiophene-2-sulfonyl chloride is classified as a skin corrosive and eye irritant . It can cause severe skin burns and eye damage . In case of inhalation, it’s advised to remove the victim to fresh air and give artificial respiration if needed . If it comes into contact with skin or eyes, immediate medical attention is required .
Propiedades
IUPAC Name |
5-bromothiophene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYBIEOLAFYDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370040 | |
| Record name | 5-Bromothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55854-46-1 | |
| Record name | 5-Bromo-2-thiophenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55854-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromothiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)




